molecular formula C15H7ClF6N2O2 B3040918 [(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate CAS No. 253178-64-2

[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate

Cat. No.: B3040918
CAS No.: 253178-64-2
M. Wt: 396.67 g/mol
InChI Key: RRWBMJNQAVTAQR-HCBMXOAHSA-N
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Description

[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 3,5-bis(trifluoromethyl)benzaldehyde with 2-chloropyridine-3-carboxylic acid in the presence of a suitable base, such as triethylamine. The reaction is often carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate: shares similarities with other trifluoromethylated compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of trifluoromethyl groups and a chloropyridine moiety, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF6N2O2/c16-12-11(2-1-3-23-12)13(25)26-24-7-8-4-9(14(17,18)19)6-10(5-8)15(20,21)22/h1-7H/b24-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWBMJNQAVTAQR-HCBMXOAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)ON=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)Cl)C(=O)O/N=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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